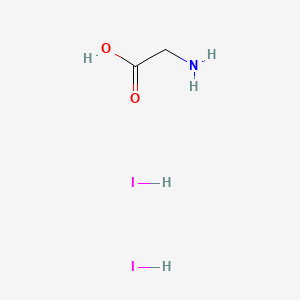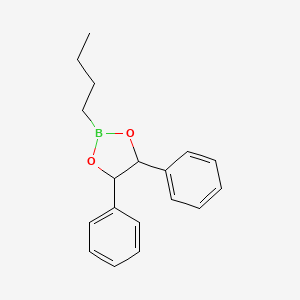
(Z)-1,2-Bis(4-methylphenyl)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1,2-Bis(4-methylphenyl)ethene, also known as (Z)-stilbene, is an organic compound with the molecular formula C16H16. It is a derivative of stilbene, where the phenyl groups are substituted with methyl groups at the para positions. This compound exists in two geometric isomers, (E) and (Z), with the (Z) isomer being the focus of this article. The (Z) isomer is characterized by the two phenyl groups being on the same side of the double bond, resulting in a cis configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Z)-1,2-Bis(4-methylphenyl)ethene can be synthesized through various methods. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. In this case, the reaction between 4-methylbenzyltriphenylphosphonium bromide and 4-methylbenzaldehyde in the presence of a strong base such as sodium hydride or potassium tert-butoxide yields this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Wittig reactions or other olefination methods. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1,2-Bis(4-methylphenyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding alkane using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to the formation of halogenated, nitrated, or sulfonated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4,4’-Dimethylbenzil or 4,4’-dimethylbenzoic acid.
Reduction: 1,2-Bis(4-methylphenyl)ethane.
Substitution: 4,4’-Dibromo-1,2-bis(4-methylphenyl)ethene.
Aplicaciones Científicas De Investigación
(Z)-1,2-Bis(4-methylphenyl)ethene has several scientific research applications:
Chemistry: Used as a model compound in studies of photochemistry and photophysics due to its ability to undergo cis-trans isomerization upon exposure to light.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development, particularly in the design of new anticancer drugs.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of (Z)-1,2-Bis(4-methylphenyl)ethene varies depending on its application. In photochemical studies, the compound undergoes cis-trans isomerization, where the (Z) isomer converts to the (E) isomer upon exposure to UV light. This process involves the absorption of light energy, leading to the excitation of electrons and subsequent rearrangement of the molecular structure.
In biological applications, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
(Z)-1,2-Bis(4-methylphenyl)ethene can be compared with other similar compounds, such as:
Stilbene: The parent compound without methyl substitutions. It also undergoes cis-trans isomerization and is used in similar photochemical studies.
(E)-1,2-Bis(4-methylphenyl)ethene: The trans isomer of the compound, which has different physical and chemical properties due to the different spatial arrangement of the phenyl groups.
1,2-Diphenylethene: A similar compound without methyl substitutions, used in various chemical and photochemical studies.
The uniqueness of this compound lies in its specific geometric configuration and the presence of methyl groups, which influence its reactivity and applications.
Propiedades
Número CAS |
2510-76-1 |
|---|---|
Fórmula molecular |
C16H16 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
1-methyl-4-[(Z)-2-(4-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11- |
Clave InChI |
KINZBJFIDFZQCB-QXMHVHEDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)C |
SMILES canónico |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14170577.png)

![N-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluorobenzenamine](/img/structure/B14170588.png)
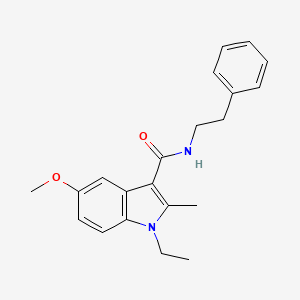
![2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid](/img/structure/B14170595.png)
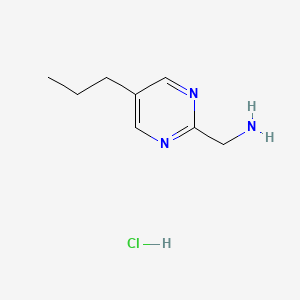
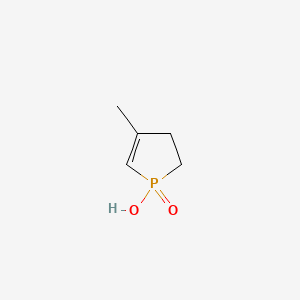
![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
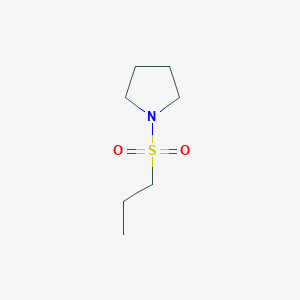
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14170632.png)

